1-(3-Methoxyphenethyl)piperazine dihydrochloride 1-(3-Methoxyphenethyl)piperazine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1266690-92-9
VCID: VC7424948
InChI: InChI=1S/C13H20N2O.2ClH/c1-16-13-4-2-3-12(11-13)5-8-15-9-6-14-7-10-15;;/h2-4,11,14H,5-10H2,1H3;2*1H
SMILES: COC1=CC=CC(=C1)CCN2CCNCC2.Cl.Cl
Molecular Formula: C13H22Cl2N2O
Molecular Weight: 293.23

1-(3-Methoxyphenethyl)piperazine dihydrochloride

CAS No.: 1266690-92-9

Cat. No.: VC7424948

Molecular Formula: C13H22Cl2N2O

Molecular Weight: 293.23

* For research use only. Not for human or veterinary use.

1-(3-Methoxyphenethyl)piperazine dihydrochloride - 1266690-92-9

Specification

CAS No. 1266690-92-9
Molecular Formula C13H22Cl2N2O
Molecular Weight 293.23
IUPAC Name 1-[2-(3-methoxyphenyl)ethyl]piperazine;dihydrochloride
Standard InChI InChI=1S/C13H20N2O.2ClH/c1-16-13-4-2-3-12(11-13)5-8-15-9-6-14-7-10-15;;/h2-4,11,14H,5-10H2,1H3;2*1H
Standard InChI Key ZXYICRUHFGEWJE-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)CCN2CCNCC2.Cl.Cl

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

1-(3-Methoxyphenethyl)piperazine dihydrochloride has the molecular formula C₁₁H₁₈Cl₂N₂O and a molecular weight of 265.18 g/mol . The IUPAC name is 1-(3-methoxyphenyl)piperazine dihydrochloride, and its SMILES notation is COC1=CC=CC(=C1)N2CCNCC2.Cl.Cl . The compound’s structure features a piperazine ring linked to a 3-methoxyphenethyl group, with two hydrochloride counterions enhancing its crystallinity and aqueous solubility.

Table 1: Physicochemical Properties

PropertyValue
Melting Point~214°C (decomposition)
SolubilitySoluble in water
Percent Purity97%
HygroscopicityHygroscopic
CAS Number6968-76-9

Synthesis and Manufacturing

Industrial Production

Large-scale manufacturing involves stringent control of reaction parameters (e.g., temperature, catalyst loading) to minimize byproducts. Post-synthesis, the free base is converted to the dihydrochloride salt via treatment with hydrochloric acid, followed by crystallization and lyophilization to achieve pharmaceutical-grade purity .

Pharmacological Profile

Sigma Receptor Interactions

1-(3-Methoxyphenethyl)piperazine dihydrochloride (referred to as YZ-185 in preclinical studies) exhibits high affinity for σ1 sigma receptors (Ki = 0.76–1.4 nM), with negligible activity at dopamine transporters (Ki > 10 µM) . In vivo receptor occupancy studies in mice demonstrated an ED₅₀ of 0.18–0.47 µmol/kg for σ1 receptors, confirming its central nervous system penetration .

Table 2: Pharmacodynamic Data

ParameterValue
σ1 Receptor ED₅₀0.18–0.47 µmol/kg
Dopamine Transporter ED₅₀>10 µmol/kg
Behavioral ED₅₀1–31.6 µmol/kg

Modulation of Methamphetamine-Induced Hyperactivity

YZ-185 displays a biphasic effect on methamphetamine-induced locomotor activity in mice:

  • Low doses (1–3.16 µmol/kg): Enhances hyperactivity by potentiating dopamine release in the ventral tegmental area .

  • High doses (31.6 µmol/kg): Attenuates hyperactivity via σ1 receptor antagonism, reducing nigrostriatal dopamine neuron firing .

This dose-dependent duality suggests context-dependent agonism/antagonism, influenced by the 3-methoxy substitution’s electronic effects on receptor binding kinetics.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator